N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Description
N,N-Dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative featuring a phenyl substituent at the 4-position of the coumarin core and an N,N-dimethylacetamide group linked via an ether oxygen at the 7-position. The coumarin scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
CAS No. |
314742-90-0 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H17NO4/c1-20(2)18(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-19(22)24-17(15)10-14/h3-11H,12H2,1-2H3 |
InChI Key |
NLLZPTHYDFGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the intermediate compound with N,N-dimethylacetamide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Coumarin Core
4-Phenyl vs. 4-Methyl Coumarins
- N,N-Dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide : The 4-phenyl group introduces aromaticity and increased steric bulk compared to 4-methyl derivatives (e.g., compounds in and ). This substitution likely enhances π-π stacking interactions with biological targets, such as enzyme active sites, while reducing solubility due to hydrophobicity.
- 4-Methyl Coumarins (e.g., : 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives): The smaller methyl group improves solubility and metabolic stability but may reduce binding affinity in hydrophobic environments.
Halogenated Derivatives
- This modification is absent in the target compound, which may favor stability under physiological conditions .
Modifications to the Acetamide Side Chain
N,N-Dimethyl vs. N-Aryl Substitutions
- N,N-Dimethylacetamide (Target Compound): The dimethyl group minimizes steric hindrance, facilitating interactions with shallow binding pockets. This contrasts with N-aryl derivatives (e.g., : N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide), where bulky aryl groups may hinder access to active sites but improve selectivity through shape complementarity .
- N-Diethylacetamide (: N,N-diethyl-2-[4-(4-methoxyphenyl)-2-oxochromen-7-yloxy]acetamide): Increased alkyl chain length (diethyl vs. dimethyl) enhances lipophilicity but may reduce metabolic stability due to oxidative susceptibility .
Functional Group Additions
- Hydroxy and Ethoxy Substituents (e.g., : N-(4-ethoxyphenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide): Ethoxy groups improve solubility via hydrogen bonding but may introduce metabolic liabilities (e.g., O-dealkylation). The target compound lacks such polar groups, prioritizing passive diffusion over aqueous solubility .
Anticancer and Antimicrobial Activity
- highlights that 4-methyl coumarin acetamide derivatives exhibit anticancer activity, likely through kinase inhibition or DNA intercalation. The target compound’s 4-phenyl group may enhance cytotoxicity by promoting hydrophobic interactions with tumor-associated proteins (e.g., carbonic anhydrases) .
- Antimicrobial activity in analogues () correlates with substituent electronegativity; chloro and nitro groups (e.g., : compound 2k) improve bacterial membrane disruption compared to the non-polar phenyl group in the target compound .
Metabolic Stability
- The N,N-dimethyl group in the target compound reduces susceptibility to enzymatic degradation compared to N-aryl or N-hydroxyethyl derivatives (e.g., : 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-hydroxy-2-propanyl]acetamide), where hydroxyl groups may undergo glucuronidation .
Biological Activity
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a compound of significant interest within medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of chromen derivatives, characterized by a chromen ring system substituted with a phenyl group and an acetamide moiety. The presence of a 2-oxo group enhances its reactivity and potential biological activity.
Chemical Formula : C23H24O5
Molecular Weight : 380.44 g/mol
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Preliminary investigations have suggested that this compound may possess anticancer effects by modulating cell proliferation and apoptosis pathways. Specific studies have demonstrated its ability to inhibit cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
Research indicates that this compound may also reduce inflammation. This property positions it as a candidate for further research in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Molecular Targets : The compound may bind to specific enzymes or receptors, altering their activity.
- Pathways Modulated : It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Case Studies
- Antimicrobial Study : A study focused on the antimicrobial effects of derivatives similar to N,N-dimethyl compounds revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Investigation : Research involving various flavonoid acetamides showed that structural modifications significantly impacted their anticancer activity, with certain derivatives demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Evaluation : A study exploring the anti-inflammatory properties of related compounds found that specific substitutions on the chromen structure enhanced their effectiveness in reducing inflammation markers in vitro .
Comparative Analysis
To better understand the unique properties of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yloxy]acetamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-{[N-(5-Methylisoxazol3-yloxy)]}acetamide | Contains a piperazine ring | Exhibits strong antimicrobial activity |
| 2-(2-Oxo-coumarin)acetamide | Simple coumarin derivative | Known for its antioxidant properties |
| 3-(Trifluoromethyl)phenyl derivative | Incorporates trifluoromethyl group | Enhanced lipophilicity and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
